Formamidinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

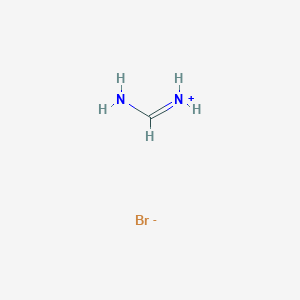

aminomethylideneazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWANGZFTSGZRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])N.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Formamidinium Bromide: A Technical Guide to its Synthesis, Properties, and Role as a Perovskite Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidinium bromide (FABr), with the chemical formula CH₅BrN₂, is an organic salt that has garnered significant attention in the field of materials science, particularly as a crucial precursor in the synthesis of formamidinium-based perovskite materials.[1][2][3][4][5][6] These perovskites are at the forefront of research for next-generation optoelectronic devices, including highly efficient solar cells, light-emitting diodes (LEDs), and photodetectors. The properties of the final perovskite layer are intrinsically linked to the quality and purity of the precursor materials, making a thorough understanding of this compound essential for the advancement of this technology. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of this compound, along with detailed experimental protocols.

Physicochemical Properties

This compound is a white crystalline powder at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | CH₅BrN₂ | [1] |

| Molecular Weight | 124.97 g/mol | [7] |

| Appearance | White powder/crystals | |

| Melting Point | 133-140 °C | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Hygroscopic, store under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of high-purity this compound is a critical step for its use in perovskite fabrication. The most common method involves the reaction of formamidinium acetate (B1210297) with hydrobromic acid.

General Synthesis Protocol

A widely adopted procedure for the synthesis of this compound is as follows:

-

Reaction Setup: Formamidinium acetate is dissolved in a flask, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The flask is cooled in an ice bath to control the reaction temperature.

-

Addition of Hydrobromic Acid: Hydrobromic acid (typically 48% in water) is added dropwise to the cooled formamidinium acetate solution while stirring continuously. A molar excess of hydrobromic acid is often used to ensure complete reaction.

-

Reaction: The reaction mixture is stirred at 0°C for several hours.

-

Solvent Removal: The solvent is removed from the reaction mixture using a rotary evaporator.

-

Purification: The crude product is then purified by washing with a suitable solvent, such as diethyl ether, followed by recrystallization from a solvent like ethanol.

-

Drying: The purified white crystalline product is dried in a vacuum oven to remove any residual solvent.

Crystal Structure

Detailed crystallographic data for pure this compound is not extensively reported in the reviewed literature. The primary focus of crystallographic studies has been on the resulting formamidinium-based perovskites, such as formamidinium lead bromide (FAPbBr₃). In the context of FAPbBr₃, the formamidinium cation (FA⁺) occupies the 'A' site within the perovskite crystal lattice. The orientation and dynamics of the FA⁺ cation within the inorganic framework are crucial for the structural stability and optoelectronic properties of the perovskite material.

Role in Perovskite Synthesis and Properties

This compound is a fundamental building block for formamidinium-based perovskites. The stoichiometry and purity of FABr directly influence the crystallization process and the resulting film quality of the perovskite active layer.

The use of formamidinium in place of the smaller methylammonium (B1206745) cation in the perovskite structure has been shown to improve thermal stability and tune the optical bandgap, making it more suitable for certain applications. The bandgap of formamidinium lead bromide (FAPbBr₃) perovskites is approximately 2.23 eV.[5][8][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible synthesis and characterization of materials.

Synthesis of this compound

Materials:

-

Formamidinium acetate (FAAc)

-

Hydrobromic acid (HBr, 48 wt% in water)

-

Diethyl ether

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve a specific molar amount of formamidinium acetate.

-

Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Slowly add a molar excess of 48% hydrobromic acid to the flask.

-

Continue stirring the mixture at 0°C for 2 hours under an inert atmosphere.

-

Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 70°C).

-

Wash the resulting crude white powder multiple times with diethyl ether.

-

Recrystallize the powder from ethanol.

-

Filter the recrystallized product and dry it in a vacuum oven at 60-80°C for 24 hours.

Characterization Techniques

Standard characterization techniques for this compound and the resulting perovskites include:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of crystalline films.

-

UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the bandgap of the resulting perovskite.

-

Photoluminescence (PL) Spectroscopy: To investigate the emission properties and charge carrier dynamics of the perovskite.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of the formamidinium cation.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To study the vibrational modes of the material.[10][11][12][13]

Conclusion

This compound is a pivotal precursor for the synthesis of high-performance formamidinium-based perovskite materials. While detailed crystallographic and electronic data for pure FABr are not as prevalent in the literature as for the resulting perovskites, understanding its synthesis and fundamental properties is paramount for controlling the quality and performance of perovskite-based optoelectronic devices. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working in this dynamic field. Further investigation into the intrinsic properties of pure this compound could provide deeper insights into the crystallization dynamics and ultimately lead to the development of more efficient and stable perovskite technologies.

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 146958-06-7 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound (CAS No. 146958-06-7) | UK Supplier [samaterials.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. Raman Spectroscopy of Formamidinium-Based Lead Mixed-Halide Perovskite Bulk Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of Formamidinium Bromide from Formamidinium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of formamidinium bromide (FABr) from formamidinium acetate (B1210297) (FAAc), a critical precursor in the development of perovskite materials for optoelectronics and potentially other advanced applications. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

This compound is a key organic salt used in the fabrication of highly efficient and stable perovskite solar cells and light-emitting diodes. Its synthesis from the readily available and cost-effective precursor, formamidinium acetate, is a fundamental step in perovskite research and development. This guide details a reliable and reproducible method for this conversion, along with essential characterization data for the final product.

Reaction Scheme

The synthesis involves an acid-base reaction where the acetate anion of formamidinium acetate is replaced by the bromide anion from hydrobromic acid.

CH₃COO⁻[CH(NH₂)₂]⁺ + HBr → Br⁻[CH(NH₂)₂]⁺ + CH₃COOH

Formamidinium Acetate + Hydrobromic Acid → this compound + Acetic Acid

Experimental Protocols

Two primary protocols are prevalent in the literature, with slight variations in reaction time and temperature. Both methods yield high-purity this compound.

Protocol 1: Standard Ice Bath Method

This is the most commonly cited method for the synthesis of this compound.

Materials:

-

Formamidinium acetate (FAAc)

-

Hydrobromic acid (HBr, 48% w/w in water)

-

Diethyl ether

-

Argon or Nitrogen gas (optional, for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve formamidinium acetate in a minimal amount of deionized water.

-

Place the flask in an ice bath and begin stirring. For an inert atmosphere, purge the flask with argon or nitrogen.[1]

-

Slowly add a 2x molar excess of hydrobromic acid (48% w/w) to the stirring solution.[1]

-

Continue stirring the reaction mixture at 0°C for 2 hours.[1]

-

After 2 hours, remove the ice bath and evaporate the solvent using a rotary evaporator at a bath temperature of 70°C.[1][2]

-

The resulting crude white powder is then washed several times with diethyl ether.[1][2] This step is crucial for removing any unreacted starting material and byproducts.

-

For further purification, the crude product is recrystallized from ethanol. Dissolve the powder in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Dry the purified this compound in a vacuum oven at 60°C for 24 hours.[1]

Protocol 2: Shortened Reaction Time Method

A variation of the standard protocol involves a significantly shorter reaction time.

Procedure:

-

Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid.

-

Stir the solution for 10 minutes at 50°C.

-

Dry the solution at 100°C to obtain a yellow-white powder.

-

Wash the crude product with diethyl ether.

-

Recrystallize the powder twice from ethanol to yield white, needle-like crystals.

-

Dry the final product overnight in a vacuum oven.

Data Presentation

Reaction Parameters

| Parameter | Protocol 1 | Protocol 2 |

| Reactant Molar Ratio (FAAc:HBr) | 1 : 2 | 1 : 2 |

| Reaction Temperature | 0°C | 50°C |

| Reaction Time | 2 hours | 10 minutes |

| Purification Method | Washing with diethyl ether, recrystallization from ethanol | Washing with diethyl ether, double recrystallization from ethanol |

| Drying Conditions | 60°C in vacuum oven for 24 hours | Overnight in vacuum oven |

Characterization Data

The following table summarizes typical characterization data for synthesized this compound.

| Characterization Technique | Observed Properties |

| Appearance | White crystalline powder/needles |

| Purity | Often exceeds 99.99% after purification.[3] |

| Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Data available confirming the structure of this compound.[4] |

| Thermogravimetric Analysis (TGA) | Evaporates in a single step, allowing for the determination of vapor pressure.[4] Thermal degradation can lead to the release of hydrogen cyanide and sym-triazine at elevated temperatures.[5][6] |

| X-Ray Diffraction (XRD) | Used to confirm the crystal structure of the salt.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to assess the purity and confirm the organic cation structure. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Purification Steps

This diagram outlines the hierarchical relationship of the purification stages, leading to the final high-purity product.

Caption: Purification stages of this compound.

Conclusion

The synthesis of this compound from formamidinium acetate is a well-established and reproducible process crucial for the advancement of perovskite-based technologies. By following the detailed protocols and understanding the key reaction parameters and purification steps outlined in this guide, researchers can consistently produce high-purity this compound for their experimental needs. The provided characterization data serves as a benchmark for verifying the quality of the synthesized material.

References

- 1. researchgate.net [researchgate.net]

- 2. matec-conferences.org [matec-conferences.org]

- 3. nbinno.com [nbinno.com]

- 4. ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and this compound characterization - Mendeley Data [data.mendeley.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Formamidinium Bromide: A Technical Guide for Researchers

CAS Number: 146958-06-7

This technical guide provides an in-depth overview of formamidinium bromide, a key precursor material in perovskite solar cell research and other optoelectronic applications.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and safety procedures.

Core Properties and Safety Data

This compound, with the chemical formula CH₅BrN₂, is a white crystalline solid.[2][3] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 146958-06-7 | [1][2][3] |

| Molecular Formula | CH₅BrN₂ | [2][3] |

| Molecular Weight | 124.97 g/mol | [2] |

| Melting Point | 133-140 °C (lit.) | Ossila SDS |

| Appearance | White to almost white powder or crystals | [2][3][4] |

| Solubility | Soluble in water. Slightly soluble in DMSO. | [5] |

| Purity | >95.0% to >99.99% available commercially | [2][4] |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

Safe Handling and Disposal Workflow

The following diagram outlines the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of this compound from formamidinium acetate (B1210297) and hydrobromic acid.[1][2]

Materials:

-

Formamidinium acetate (1 molar equivalent)

-

Hydrobromic acid (48 wt% in water, 2 molar equivalents)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve formamidinium acetate in hydrobromic acid.

-

Stir the mixture in an ice bath at 0°C for 2 hours under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Remove the solvent using a rotary evaporator at a temperature of approximately 70°C.[1]

-

Dissolve the resulting crude white powder in ethanol.

-

Reprecipitate the product by adding diethyl ether.

-

Filter the white crystals and wash them several times with diethyl ether.[2]

-

Dry the purified this compound in a vacuum oven at 60-80°C overnight.[1]

Fabrication of Formamidinium Lead Bromide (FAPbBr₃) Perovskite Thin Films

This protocol outlines a one-step method for the fabrication of FAPbBr₃ perovskite thin films for use in devices like solar cells and LEDs.[2][5]

Materials:

-

This compound (FABr)

-

Lead(II) bromide (PbBr₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Substrates (e.g., FTO-coated glass)

-

Spin coater

-

Hotplate

Procedure:

-

Prepare a 1 M precursor solution by dissolving FABr and PbBr₂ in a 1:1 molar ratio in a co-solvent of DMF and DMSO (e.g., 7:3 volume ratio).[2]

-

Stir the solution at approximately 60°C for at least 2 hours.[2]

-

Clean the substrates thoroughly.

-

In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the substrates. A typical spin-coating program might be a two-step process, for example, 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

-

Anneal the films on a hotplate. A typical annealing temperature is around 100°C for 10 minutes.

-

The resulting FAPbBr₃ thin films should have a uniform appearance.

Concluding Remarks

This compound is a pivotal material in the advancement of perovskite optoelectronics. Its synthesis and handling require careful attention to safety protocols due to its hazardous nature. The experimental procedures outlined in this guide provide a foundation for researchers to work with this compound effectively and safely. As with any chemical procedure, researchers should consult the primary literature and their institution's safety guidelines before commencing work.

References

The Solubility of Formamidinium Bromide: A Technical Guide for Researchers

An In-depth Guide to the Solubility, Synthesis, and Application of Formamidinium Bromide in Perovskite Research.

This compound (FABr), an organic ammonium (B1175870) salt, is a critical precursor in the fabrication of high-performance formamidinium-based lead halide perovskite solar cells and other optoelectronic devices. Its solubility in various solvents is a fundamental parameter that dictates the formulation of precursor inks and the subsequent quality of the perovskite thin films. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and use, and a visual representation of its synthesis workflow.

Core Concepts: Solubility and Solvent Systems

The dissolution of this compound is a crucial first step in the solution-based processing of perovskite materials. The choice of solvent is critical as it influences precursor solvation, solution stability, and the crystallization kinetics of the perovskite film. Generally, polar aprotic solvents are favored for their ability to dissolve both the organic (this compound) and inorganic (lead bromide) precursors.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, based on its widespread use in perovskite synthesis, a qualitative understanding of its solubility has been established. The following table summarizes the known solubility characteristics of this compound in commonly used solvents.

| Solvent | Chemical Formula | Solvent Type | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | The most common solvent for preparing formamidinium lead bromide perovskite precursor solutions. FABr readily dissolves in DMF at room temperature.[1][2] |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | High | Another widely used solvent for perovskite precursors, often used in combination with DMF.[2][3] It can form intermediate solvate phases during the crystallization process.[4][5] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | High | Primarily used for the recrystallization and purification of synthesized this compound.[1][6][7] |

| Water | H₂O | Polar Protic | High | This compound is synthesized in an aqueous solution of hydrobromic acid. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Low | Used as an anti-solvent to precipitate and wash crude this compound during its synthesis and purification.[1][6][7] |

| Chloroform | CHCl₃ | Nonpolar | Low | Used as a non-polar medium in ligand-assisted reprecipitation methods for synthesizing perovskite nanocrystals, where the precursor solution in DMF is injected into chloroform.[6] |

Experimental Protocols

Synthesis of this compound (FABr)

This protocol is adapted from several literature sources describing the synthesis of high-purity this compound for perovskite applications.[1][6][7]

Materials:

-

Formamidinium acetate (B1210297) (FAAc)

-

Hydrobromic acid (HBr, 48% in water)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidinium acetate in a 2x molar excess of hydrobromic acid (48% in water). The reaction is typically carried out at 0°C in an ice bath.

-

Stir the mixture vigorously for 1-2 hours at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Remove the solvent using a rotary evaporator at a temperature of approximately 70°C until a crude white powder is formed.

-

To purify the product, dissolve the crude powder in a minimal amount of hot ethanol.

-

Reprecipitate the this compound by adding diethyl ether to the ethanol solution.

-

Filter the resulting white crystals and wash them several times with diethyl ether.

-

Dry the purified this compound crystals in a vacuum oven at 60-80°C overnight before use.

Preparation of a Formamidinium Lead Bromide (FAPbBr₃) Perovskite Precursor Solution

This protocol outlines the standard procedure for preparing a perovskite precursor solution for thin-film deposition.[1][2][8]

Materials:

-

This compound (FABr), synthesized as described above

-

Lead(II) bromide (PbBr₂)

-

Anhydrous N,N-dimethylformamide (DMF) or a mixture of DMF and Dimethyl sulfoxide (DMSO)

-

Vials

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean vial, add equimolar amounts of this compound and lead(II) bromide.

-

Add the desired volume of anhydrous DMF (or a DMF:DMSO mixture, a common ratio being 4:1 v/v) to achieve the target molar concentration (e.g., 1.0 M).

-

Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for several hours until all solids are completely dissolved, resulting in a clear solution.

-

The precursor solution is now ready for thin-film deposition techniques such as spin coating.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

- 1. rsc.org [rsc.org]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Crystallization Pathways of FABr-PbBr2-DMF and FABr-PbBr2-DMSO Systems: The Comprehensive Picture of Formamidinium-Based Low-Dimensional Perovskite-Related Phases and Intermediate Solvates | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. matec-conferences.org [matec-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Unveiling the Optical Band Gap of Formamidinium Lead Bromide Perovskites: A Technical Guide

An in-depth exploration of the fundamental optical properties of Formamidinium Lead Bromide (FAPbBr₃) perovskites, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the material's optical band gap, methodologies for its determination, and factors influencing this critical parameter.

Formamidinium lead bromide (FAPbBr₃), a metal halide perovskite, has garnered significant attention within the scientific community due to its exceptional optoelectronic properties. Its tunable direct band gap, typically in the visible green region of the electromagnetic spectrum, makes it a promising material for a wide array of applications, including solar cells, light-emitting diodes (LEDs), and photodetectors. A thorough understanding of its optical band gap is paramount for the rational design and optimization of these next-generation technologies.

Core Concepts: The Optical Band Gap

The optical band gap of a semiconductor is the minimum energy required to excite an electron from the valence band to the conduction band, enabling the absorption of light. In FAPbBr₃, this property is not a fixed value but is influenced by several factors, including crystalline phase, temperature, pressure, and quantum confinement effects in nanostructured forms.

Quantitative Analysis of the Optical Band Gap

The optical band gap of FAPbBr₃ has been reported under various conditions. The following table summarizes key findings from the literature, providing a comparative overview.

| Material Form | Measurement Technique | Influencing Factor | Reported Band Gap (eV) | Reference(s) |

| Single Crystal | Spectroscopic Ellipsometry | Temperature (183 K) | ~2.23 | [1] |

| Single Crystal | Spectroscopic Ellipsometry | Temperature (363 K) | ~2.31 | [1] |

| Nanocrystals (5.7 nm) | Photoluminescence | Quantum Confinement | ~2.47 (503 nm) | [2] |

| Nanocrystals (13.5 nm) | Photoluminescence | Quantum Confinement | ~2.32 (535 nm) | [2] |

| Nanoplatelets (15.5 nm) | Photoluminescence | Quantum Confinement | ~2.81 (440 nm) | [3][4] |

| Nanoplatelets (38.1 nm) | Photoluminescence | Quantum Confinement | ~2.36 (525 nm) | [3][4] |

| Thin Film | UV-Vis Spectroscopy | - | ~2.3 - 2.4 | |

| Nanocrystals | First-principles simulations | Temperature (80 K) | ~2.15 | [5] |

Experimental Determination of the Optical Band Gap

A precise and reliable determination of the optical band gap is crucial for material characterization and device engineering. The most common and accessible method involves UV-Vis spectroscopy followed by Tauc plot analysis.

Experimental Workflow for Optical Band Gap Determination

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. matec-conferences.org [matec-conferences.org]

- 4. Synthesis of brightly luminescent colloidal formamidinium lead bromide perovskite FAPbBr3 nanoplatelets with tunable emission | MATEC Web of Conferences [matec-conferences.org]

- 5. The thermal stability of FAPbBr3 nanocrystals from temperature-dependent photoluminescence and first-principles calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic Properties of Formamidinium Bromide Based Materials

Introduction

This compound (FABr)-based perovskites, particularly formamidinium lead bromide (FAPbBr₃), have emerged as highly promising materials in the field of optoelectronics. Their exceptional electronic properties, including a wide and tunable bandgap, impressive charge carrier mobility, and long charge carrier diffusion lengths, make them suitable for a variety of applications such as solar cells, light-emitting diodes (LEDs), and photodetectors. This technical guide provides a comprehensive overview of the core electronic properties of these materials, detailed experimental protocols for their characterization, and a summary of key performance data.

Core Electronic Properties

The electronic properties of this compound-based perovskites are intrinsically linked to their crystal structure and composition. These properties dictate their performance in electronic devices.

Bandgap

The bandgap of a semiconductor is a critical parameter that determines its optical absorption and emission characteristics. FAPbBr₃ possesses a direct bandgap of approximately 2.2 to 2.3 eV, positioning it in the green region of the visible spectrum. This makes it an ideal candidate for applications in green light-emitting diodes and as a wide-bandgap material in tandem solar cells[1][2][3]. The bandgap can be tuned by halide mixing, for instance, by incorporating iodide to form FAPb(BrₓI₁₋ₓ)₃, the bandgap can be continuously adjusted between that of FAPbBr₃ (2.3 eV) and FAPbI₃ (1.55 eV)[1][3].

Charge Carrier Mobility and Diffusion Length

High charge carrier mobility is essential for efficient charge extraction in solar cells and high conductivity in other electronic devices. FAPbBr₃ has been reported to have an effective charge-carrier mobility of approximately 14 cm²V⁻¹s⁻¹[4][5]. The charge carrier diffusion length in FAPbBr₃ thin films can exceed 1 µm, which is significantly longer than the typical optical absorption depth, allowing for efficient charge collection in planar heterojunction solar cells[5]. For single crystals of FAPbBr₃, the trap density is found to be about three times lower than that of its methylammonium (B1206745) counterpart, MAPbBr₃, contributing to these excellent transport properties[6].

Defect Density

The density of defect states within the perovskite material significantly impacts its electronic properties and device performance by acting as non-radiative recombination centers. Polycrystalline thin films of lead halide perovskites typically exhibit defect densities in the range of 10¹⁵ to 10¹⁶ cm⁻³[7]. However, light-induced treatments have been shown to reduce the density of trap states in formamidinium lead bromide nanocrystal films by promoting the migration of halide ions from interstitial positions[8]. Strategies such as incorporating excess FABr during synthesis can lead to self-passivation of surface defects, further reducing trap-assisted non-radiative recombination[9].

Data Presentation

The following tables summarize the key electronic properties of this compound-based materials as reported in the literature.

Table 1: Electronic Properties of Formamidinium Lead Bromide (FAPbBr₃)

| Property | Value | Material Form | Reference |

| Bandgap | 2.23 eV | Thin Film | [1] |

| ~2.2 eV | Powder | [2] | |

| 2.26 eV | Thin Film | ||

| Charge Carrier Mobility | 14 ± 2 cm²V⁻¹s⁻¹ | Thin Film | [4][5] |

| Charge Carrier Diffusion Length | 1.3 µm | Thin Film | [5] |

| Trap Density | ~3-fold lower than MAPbBr₃ | Single Crystal | [6] |

| Photoluminescence Peak | 562 nm | Thin Film | [10] |

| 545 nm | Thin Film (Electroluminescence) | [10] |

Table 2: Tunable Properties of Mixed-Halide Formamidinium Perovskites (FAPb(BrₓI₁₋ₓ)₃)

| Property | Composition (x) | Value | Reference |

| Bandgap | 0 to 1 | 1.55 to 2.3 eV | [1][3] |

| Photoluminescence Peak Energy | 1 (FAPbBr₃) | 2.26 eV | [5] |

| 0 (FAPbI₃) | 1.50 eV | [5] | |

| Charge Carrier Mobility | 1 (FAPbBr₃) | 14 ± 2 cm²V⁻¹s⁻¹ | [5] |

| 0 (FAPbI₃) | 27 ± 2 cm²V⁻¹s⁻¹ | [5] | |

| 0.3 to 0.5 | <2 cm²V⁻¹s⁻¹ | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.

Synthesis of this compound (FABr)

This compound is a precursor for the synthesis of FAPbBr₃. A common synthesis route is as follows:

-

Reaction Setup: In a round-bottom flask kept in an ice bath, slowly add hydrobromic acid (HBr, 48% in water) to formamidinium acetate (B1210297) (FAAc) powder in a 1:1 molar ratio[10].

-

Stirring: Stir the mixture at 0°C for 2 hours under a nitrogen atmosphere[10].

-

Solvent Evaporation: Use a rotary evaporator to remove the solvent[10].

-

Purification: Wash the resulting white powder with diethyl ether and recrystallize it from ethanol (B145695) to obtain white crystals[11].

-

Drying: Dry the purified FABr overnight in a vacuum oven before use[11].

Synthesis of FAPbBr₃ Thin Films

-

Precursor Solution Preparation: Dissolve FABr and lead bromide (PbBr₂) in a 1:1 molar ratio in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 7:3 volume ratio) to a concentration of 1 M[10].

-

Stirring: Stir the solution at approximately 60°C for 2 hours[10].

-

Spin-Coating: Deposit the precursor solution onto a substrate (e.g., FTO-coated glass) using a spin-coating method[10].

-

Annealing: Anneal the spin-coated film to promote crystallization.

UV-Visible Absorption Spectroscopy

This technique is used to determine the optical bandgap of the perovskite films.

-

Sample Preparation: Deposit the FAPbBr₃ thin film on a transparent substrate like glass or quartz.

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Place a blank substrate in the reference beam path to subtract the substrate's absorbance.

-

Data Analysis: Record the absorbance spectrum. The optical bandgap (Eg) can be estimated from a Tauc plot by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The linear portion of the plot is extrapolated to the energy axis to determine the bandgap.

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the emission properties and electronic quality of the material.

-

Excitation: Excite the perovskite sample with a laser or a monochromatic light source with energy greater than the material's bandgap.

-

Emission Collection: Collect the emitted light using a spectrometer.

-

Data Analysis: The peak emission wavelength corresponds to the bandgap energy. The intensity and full width at half maximum (FWHM) of the PL peak can provide insights into the material's crystallinity and defect density.

X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the FAPbBr₃ material.

-

Sample Preparation: The sample can be a thin film or a powder.

-

Measurement: Place the sample in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ angles, which correspond to the crystallographic planes of the material. By comparing the peak positions and intensities with a reference database, the crystal structure (e.g., cubic, tetragonal) and the presence of any secondary phases or impurities can be identified.

Visualizations

The following diagrams illustrate key processes and workflows relevant to the study of this compound-based materials.

Caption: Charge generation and transport in a perovskite solar cell.

Caption: Radiative and non-radiative recombination in a perovskite LED.

Caption: Workflow for synthesis and characterization of perovskite films.

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. matec-conferences.org [matec-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray diffraction study of distorted perovskites R(Co3/4Ti1/4)O3 (R = La, Pr, Nd, Sm, Eu, Gd, Dy, Ho) | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Enhanced charge carrier transport in perovskite solar cells [spie.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Formamidinium Bromide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidinium bromide (FABr), an organic halide salt, is a critical precursor in the synthesis of formamidinium-based perovskite materials.[1] These perovskites are at the forefront of research for next-generation optoelectronic applications, most notably in high-efficiency solar cells.[2][3] The thermal stability of FABr and its corresponding perovskite derivatives is a crucial parameter that dictates the operational lifetime and reliability of these devices. This technical guide provides a comprehensive overview of the thermal stability of this compound compounds, detailing their decomposition pathways, and presenting standardized protocols for their characterization.

Chemical Identifiers for this compound:

Thermal Decomposition of this compound and Related Perovskites

The thermal degradation of formamidinium-based compounds is a complex process involving multiple decomposition pathways that are highly dependent on temperature. Understanding these pathways is essential for mitigating degradation and enhancing material stability.

Upon heating, formamidinium-based perovskites like formamidinium lead bromide (FAPbBr₃) undergo a primary mass loss corresponding to the volatilization of the organic component.[4] The gaseous products of this decomposition have been identified through techniques such as coupled thermogravimetry-mass spectrometry (TGA-MS).[5][6][7]

At temperatures relevant to photovoltaic device operation (below 100°C), the primary decomposition routes involve the formation of formamidine (B1211174) and hydrogen cyanide (HCN).[5][6] At higher temperatures, sym-triazine is observed as a major degradation product.[7][8]

The key decomposition products include:

It is noteworthy that some of these decomposition reactions are reversible, offering potential pathways for self-healing or stabilization of the perovskite material.[4]

Thermal Degradation Pathway

The following diagram illustrates the major thermal decomposition pathways of formamidinium-based perovskites.

Quantitative Thermal Stability Data

The thermal stability of this compound and related perovskites can be quantified by determining their decomposition temperatures and the activation energy (Ea) of decomposition. These parameters are typically derived from thermogravimetric analysis (TGA).

| Compound | Decomposition Onset Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Key Decomposition Products | Reference(s) |

| This compound (FABr) | ~200 - 250 | 52 ± 1 | Formamidine, HCN, NH₃, sym-Triazine | [4] |

| Formamidinium Lead Bromide (FAPbBr₃) | 318 | 98 ± 10 | This compound, PbBr₂, HCN, sym-Triazine | [4][8] |

| Formamidinium Lead Iodide (FAPbI₃) | 332 | 85 ± 5 | Formamidinium Iodide, PbI₂, HCN, sym-Triazine | [8] |

Experimental Protocols

Accurate and reproducible characterization of the thermal stability of this compound compounds requires meticulous adherence to standardized experimental protocols. Given the hygroscopic and air-sensitive nature of these materials, special handling procedures are necessary.[9]

General Experimental Workflow

The following diagram outlines a typical workflow for the thermal analysis of this compound compounds.

Sample Preparation in an Inert Atmosphere

Due to the hygroscopic nature of this compound, all sample preparation steps should be performed in a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (<10 ppm).

-

Material Handling: Use clean, dry spatulas and weighing boats.

-

Sample Weighing: Accurately weigh 2-5 mg of the powdered sample using a calibrated microbalance.

-

Crucible Loading: Transfer the weighed sample into a hermetically sealable aluminum or alumina (B75360) crucible.

-

Sealing: Securely seal the crucible using a press to prevent exposure to the ambient atmosphere during transfer to the thermal analysis instrument.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the material.

-

Instrument Calibration:

-

Temperature Calibration: Calibrate the TGA instrument using Curie point standards (e.g., Alumel, Nickel) or certified reference materials with known melting points.

-

Weight Calibration: Calibrate the balance using certified calibration weights.

-

-

Experimental Setup:

-

Sample: 2-5 mg of the prepared sample in an appropriate crucible (alumina is often used).

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used.

-

Temperature Range: Typically from room temperature to 600 °C, or higher depending on the material's stability.

-

-

Data Analysis:

-

Decomposition Onset: Determine the onset temperature of mass loss from the TGA curve.

-

Derivative Thermogravimetry (DTG): Analyze the first derivative of the TGA curve to identify the temperatures of maximum decomposition rates.

-

Kinetic Analysis: Utilize methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) to calculate the activation energy of decomposition from experiments performed at multiple heating rates.[10]

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify phase transitions and measure their associated enthalpy changes.

-

Instrument Calibration:

-

Temperature and Enthalpy Calibration: Calibrate the DSC instrument using a certified indium standard. The known melting point and enthalpy of fusion of indium are used to create a calibration file.

-

-

Experimental Setup:

-

Sample: 2-5 mg of the prepared sample in a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating/Cooling Rate: A rate of 10 °C/min is common for both heating and cooling cycles.

-

Temperature Program: Typically involves a heat-cool-heat cycle to observe reversible and irreversible transitions.

-

-

Data Analysis:

-

Phase Transitions: Identify endothermic (melting, solid-solid transitions) and exothermic (crystallization, decomposition) peaks in the DSC thermogram.

-

Enthalpy of Transition: Integrate the area under the transition peaks to determine the enthalpy change (ΔH).

-

Peak Deconvolution: For overlapping transitions, use appropriate software with fitting functions (e.g., Fraser-Suzuki) to deconvolute the peaks and analyze individual thermal events.

-

In-situ X-ray Diffraction (XRD) Protocol

Objective: To monitor changes in the crystal structure of the material as a function of temperature.

-

Instrument Setup:

-

Utilize an XRD system equipped with a high-temperature environmental chamber that allows for controlled heating and atmosphere.

-

-

Sample Preparation:

-

Prepare a thin film of the perovskite material on a suitable substrate or load a powder sample onto a high-temperature sample stage within the chamber.

-

If the sample is air-sensitive, the chamber should be sealed under an inert atmosphere before starting the experiment.

-

-

Experimental Procedure:

-

Initial Scan: Record an XRD pattern at room temperature to identify the initial crystal phase.

-

Heating Program: Heat the sample to the desired temperatures or use a continuous ramp, holding at specific temperatures to collect XRD data.

-

Data Collection: Collect XRD patterns at regular temperature intervals to track changes in peak positions, intensities, and the appearance of new phases.

-

-

Data Analysis:

-

Phase Identification: Compare the collected XRD patterns to reference databases (e.g., ICDD) to identify the crystal phases present at different temperatures.

-

Lattice Parameter Refinement: Analyze the shift in diffraction peak positions to determine changes in the lattice parameters, which can indicate thermal expansion or phase transitions.

-

Phase Transformation Kinetics: By analyzing the intensity of diffraction peaks corresponding to different phases as a function of time and temperature, the kinetics of phase transformations can be studied.

-

Safety Precautions

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[9][11][12]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[9] Use in a well-ventilated area or a fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. This compound is hygroscopic and should be stored under an inert atmosphere.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The thermal stability of this compound and its derivative perovskites is a critical factor for their application in high-performance optoelectronic devices. A thorough understanding of their decomposition pathways and the use of standardized characterization protocols are essential for developing more robust and long-lasting materials. This guide provides a foundational framework for researchers and scientists working in this exciting field, offering detailed methodologies and key data to inform their research and development efforts.

References

- 1. This compound >99.99% | CAS 146958-06-7 [greatcellsolarmaterials.com]

- 2. americanelements.com [americanelements.com]

- 3. ossila.com [ossila.com]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. Stability of Tin-Containing Hybrid Perovskites: The Thermal Decomposition of Formamidinium Tin Triiodide (FASnI3) Investigated by Thermogravimetry and Effusion Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. lookchem.com [lookchem.com]

The Dawn of a New Era in Photovoltaics: A Technical Guide to the Discovery and History of Formamidinium-Based Perovskites

For Researchers, Scientists, and Drug Development Professionals

The advent of formamidinium-based perovskites has marked a pivotal moment in the advancement of next-generation solar cell technology. Offering superior thermal stability and a more ideal bandgap compared to their methylammonium (B1206745) predecessors, these materials have rapidly propelled perovskite solar cells to efficiencies rivaling those of conventional silicon-based devices. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core science of formamidinium-based perovskites, tailored for researchers and professionals in the field.

The Genesis of Formamidinium in Perovskite Solar Cells

The story of formamidinium lead iodide (FAPbI₃) in photovoltaics begins as a strategic evolution from the pioneering work on methylammonium lead iodide (MAPbI₃). While MAPbI₃ demonstrated the immense potential of perovskite materials for solar energy conversion, its inherent thermal instability and wider-than-optimal bandgap of approximately 1.55 eV presented significant hurdles for long-term performance and efficiency.[1][2]

The seminal moment for formamidinium-based perovskites arrived in 2014, when a research group led by Henry Snaith at the University of Oxford published their work on "Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells."[3] This groundbreaking paper introduced the formamidinium (FA⁺) cation as a viable alternative to the methylammonium (MA⁺) cation in the ABX₃ perovskite structure. The slightly larger ionic radius of the FA⁺ cation was shown to reduce the bandgap of the perovskite to a more favorable ~1.48 eV, allowing for broader absorption of the solar spectrum and pushing the theoretical efficiency limit higher.[1][3] The initial devices fabricated with FAPbI₃ demonstrated power conversion efficiencies (PCEs) of up to 14.2%, a remarkable achievement for a newly introduced material.[3]

However, this discovery also brought to light a critical challenge: the phase instability of FAPbI₃. At room temperature, the desired photoactive black α-phase has a propensity to transition into a photo-inactive yellow δ-phase, a hexagonal non-perovskite structure.[4] This phase transition is a primary driver of device degradation and has been a central focus of research in the field ever since.

The Evolution of Performance: A Timeline of Key Milestones

The journey of formamidinium-based perovskite solar cells has been one of rapid and continuous improvement. The concerted efforts of the global research community have led to a remarkable increase in power conversion efficiencies and enhanced stability. The following table summarizes key performance metrics from pivotal publications, illustrating the progress over the years.

| Year | Key Innovation/Strategy | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability Highlight | Reference |

| 2014 | First report of FAPbI₃ in solar cells | 14.2 | - | >23 | - | - | Eperon et al. |

| 2018 | Perovskite seeding for Cs incorporation | 21.5 (stabilized) | 1.13 | - | >80 | Retained 60% of initial efficiency after 140h under 1 sun illumination. | Seok et al.[5] |

| 2021 | Polymerization-assisted grain growth | 23.0 | - | - | - | Retained 86% of initial PCE after >500h of continuous illumination. | Yang et al.[6] |

| 2023 | N-(4-methylpyridine)formamidinium passivation | 25.25 | - | - | - | Retained 95.5% of initial PCE after 1200h of continuous illumination. | NREL[7] |

Experimental Protocols: Synthesizing the Core Components

The fabrication of high-performance formamidinium-based perovskite solar cells relies on precise control over the synthesis of the precursor materials and the deposition of the perovskite thin film. Below are detailed methodologies for key experimental procedures.

Synthesis of Formamidinium Iodide (FAI)

The precursor, formamidinium iodide (FAI), is typically synthesized in the lab.

Materials:

-

Formamidinium acetate (B1210297)

-

Hydroiodic acid (57 wt% in H₂O)

-

Diethyl ether

Procedure:

-

Dissolve formamidinium acetate in ethanol.

-

Slowly add a 2x molar excess of hydroiodic acid to the solution while stirring.

-

Continue stirring the reaction mixture at 50°C for 10 minutes.

-

Remove the solvent via rotary evaporation until a yellow-white powder is formed.

-

Wash the powder with diethyl ether.

-

Recrystallize the product twice from ethanol to obtain white, needle-like crystals of FAI.

-

Dry the purified FAI crystals in a vacuum oven overnight before use.[8]

One-Step Solution Processing of FAPbI₃ Thin Films

This method involves the co-deposition of the precursor materials from a single solution.

Materials:

-

Formamidinium iodide (FAI)

-

Lead(II) iodide (PbI₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Substrate (e.g., FTO-coated glass with an electron transport layer)

Procedure:

-

Prepare a 0.88 M precursor solution by dissolving equimolar amounts of FAI and PbI₂ in anhydrous DMF.[8]

-

Clean the substrate thoroughly.

-

In a nitrogen-filled glovebox, spin-coat the precursor solution onto the substrate. A typical spin-coating program is 2000 rpm for 30-60 seconds.

-

During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.

-

Anneal the film on a hotplate. A typical annealing temperature is 150-170°C for 10-15 minutes.[8]

Two-Step Sequential Deposition of FAPbI₃ Thin Films

This method involves the sequential deposition of PbI₂ followed by FAI.

Materials:

-

Lead(II) iodide (PbI₂)

-

N,N-dimethylformamide (DMF)

-

Formamidinium iodide (FAI)

-

Isopropanol (IPA)

-

Substrate

Procedure:

-

Dissolve PbI₂ in DMF to create a solution (e.g., 1 M).

-

Spin-coat the PbI₂ solution onto the substrate and anneal at a low temperature (e.g., 70°C) to form a uniform PbI₂ film.

-

Prepare a solution of FAI in a different solvent, such as isopropanol.

-

Spin-coat the FAI solution onto the PbI₂ film.

-

Anneal the substrate at a higher temperature (e.g., 150-170°C) to allow the FAI to intercalate into the PbI₂ film and form the FAPbI₃ perovskite structure.

Visualizing the Science: Diagrams of Key Processes

Historical Development of Formamidinium-Based Perovskites

Caption: A timeline illustrating the key milestones in the development of formamidinium-based perovskite solar cells.

Experimental Workflow: Two-Step Sequential Deposition

Caption: A typical workflow for the two-step sequential deposition of FAPbI₃ thin films.

Degradation Pathway of FAPbI₃ under Humidity and Light

Caption: A simplified signaling pathway illustrating the degradation of FAPbI₃ in the presence of environmental stressors.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Perovskite seeding growth of formamidinium-lead-iodide-based perovskites for efficient and stable solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Methodological & Application

Step-by-step synthesis protocol for high-purity formamidinium bromide

An Application Note and Protocol for the Synthesis of High-Purity Formamidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of high-purity this compound (FABr), a critical precursor in the fabrication of perovskite-based optoelectronic devices. The protocol is designed to be clear, concise, and reproducible for researchers in materials science and drug development.

Introduction

This compound (CH₅BrN₂) is an essential component in the synthesis of formamidinium-based perovskite materials, which have shown exceptional promise in applications such as solar cells and light-emitting diodes. The purity of FABr is paramount, as impurities can introduce defects into the perovskite crystal lattice, negatively impacting device performance and stability. This protocol outlines a robust method for synthesizing high-purity FABr through the reaction of formamidinium acetate (B1210297) with hydrobromic acid, followed by a comprehensive purification process.

Synthesis Workflow

The synthesis of high-purity this compound can be summarized in the following workflow:

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Experimental Protocol

This protocol details the synthesis of high-purity this compound from formamidinium acetate and hydrobromic acid.

Materials and Reagents

-

Formamidinium acetate (FAAc), ≥99%

-

Hydrobromic acid (HBr), 48% in water

-

Ethanol (B145695) (EtOH), anhydrous

-

Diethyl ether ((Et)₂O), anhydrous

Equipment

-

Round-bottom flask

-

Magnetic stirrer with stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidinium acetate in hydrobromic acid. A common molar ratio is 1:2 of formamidinium acetate to hydrobromic acid to ensure complete protonation.[1][2][3] For a representative synthesis, slowly add 5.205 g (50 mmol) of formamidinium acetate to 10 mL of 48% hydrobromic acid.[2]

-

Reaction Conditions: Place the flask in an ice bath to maintain a temperature of 0°C.[2] Stir the mixture vigorously for 1 to 2 hours under an inert atmosphere, such as argon or nitrogen.[1][2]

-

Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. A typical temperature for this step is between 70°C and 100°C.[1][2][3]

-

Purification:

-

Washing: Wash the resulting crude white powder several times with diethyl ether to remove unreacted starting materials and byproducts.[1][3]

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize as it cools. For enhanced purification, this step can be repeated.[1][3] Some protocols suggest reprecipitating the ethanol-dissolved product in diethyl ether.[2]

-

-

Drying: Collect the purified white crystals by vacuum filtration and dry them in a vacuum oven. Drying is typically conducted at temperatures ranging from 60°C to 80°C for at least 12-24 hours to ensure the complete removal of residual solvents.[1][2]

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Formamidinium Acetate (molar amount) | 0.1 mol | 50 mmol (5.205 g) | - |

| Hydrobromic Acid (48%) | 0.2 mol | 10 mL | 2x molar excess |

| Molar Ratio (FAAc:HBr) | 1:2 | - | 1:2 |

| Reaction Temperature | 0°C (ice bath) | 0°C | 50°C |

| Reaction Time | 1 hour | 2 hours | 10 minutes |

| Atmosphere | - | Argon | - |

| Rotary Evaporator Temperature | 70°C | 70°C | 100°C |

| Purification Solvents | Ethanol, Diethyl Ether | Ethanol, Diethyl Ether | Ethanol, Diethyl Ether |

| Drying Temperature | 80°C | 60°C | - |

| Drying Time | Overnight | 24 hours | Overnight |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of high-purity this compound. By carefully controlling the reaction conditions and implementing a thorough purification process, researchers can obtain high-quality FABr suitable for the fabrication of high-performance perovskite devices. The provided data table allows for easy comparison of different synthesis parameters, enabling optimization for specific experimental needs.

References

Application Note: High-Purity Formamidinium Bromide via Recrystallization

Introduction

Formamidinium bromide (FABr) is a critical precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices. The purity of FABr directly impacts the crystallinity, stability, and efficiency of the resulting perovskite films. This application note provides a detailed protocol for the purification of this compound by recrystallization, a robust method to remove common impurities and enhance material quality for research and development applications.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution. This process is particularly effective for removing unreacted starting materials, byproducts from synthesis, and degradation products. For this compound, a common impurity can arise from the decomposition of the formamidinium cation itself.

This document outlines the necessary materials, a step-by-step experimental protocol for the recrystallization of FABr using an ethanol (B145695) and diethyl ether solvent/anti-solvent system, and methods for characterizing the purified product to assess its purity.

Data Presentation

Solubility of this compound

Precise, temperature-dependent solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on established recrystallization protocols, a qualitative assessment of solubility is presented below. For process optimization, it is recommended that researchers experimentally determine the solubility curve for their specific solvent system.

| Solvent | Temperature | Solubility | Notes |

| Ethanol | Room Temperature | Soluble | A suitable solvent for dissolving FABr. |

| Ethanol | Elevated Temperature | Highly Soluble | Increased temperature significantly enhances solubility, a key requirement for recrystallization. |

| Diethyl Ether | Room Temperature | Sparingly Soluble / Insoluble | Acts as an anti-solvent, inducing precipitation of FABr from the ethanol solution. |

| Isopropanol | Room Temperature | Soluble | Mentioned as a solvent in some contexts, suggesting its potential use in recrystallization. |

| Methanol | Room Temperature | Soluble | Another potential solvent for FABr. |

| Water | Room Temperature | Soluble | FABr is known to be soluble in water. |

| Dimethylformamide (DMF) | Room Temperature | Soluble | A common solvent for perovskite precursor solutions. |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble | FABr has slight solubility in DMSO.[1] |

Purity of this compound

Recrystallization is an effective method for significantly increasing the purity of this compound. Commercial suppliers often offer high-purity grades that have undergone recrystallization.

| Product Grade | Purity Level | Purification Method |

| Standard Grade | ≥98% | As-synthesized |

| High-Purity Grade | >99% | Recrystallized |

| Ultra-High Purity | >99.99% | Double Recrystallized from Ethanol |

Experimental Protocols

This section details the protocol for the purification of this compound via recrystallization.

Materials and Equipment

-

Chemicals:

-

Crude this compound (as-synthesized)

-

Absolute Ethanol (Anhydrous)

-

Diethyl Ether (Anhydrous)

-

-

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bar

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Schlenk line or vacuum oven

-

Glassware (beakers, graduated cylinders)

-

Spatula and weighing balance

-

Recrystallization Workflow Diagram

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Recrystallization Procedure

-

Dissolution:

-

Place the crude this compound powder into a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Heat a suitable amount of absolute ethanol in a separate beaker to its boiling point.

-

While stirring the FABr powder, add the hot ethanol dropwise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

-

To further induce precipitation, slowly add anhydrous diethyl ether as an anti-solvent to the cold solution while stirring until the solution becomes cloudy.

-

-

Isolation and Drying:

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Transfer the purified this compound crystals to a clean, pre-weighed container and dry them thoroughly under vacuum or in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours to remove any residual solvent.

-

-

Storage:

-

Store the dried, high-purity this compound in a desiccator or glovebox under an inert atmosphere, as it is hygroscopic.

-

Characterization of Purified this compound

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy can be used to confirm the chemical structure and identify any proton-containing impurities. The formamidinium cation has characteristic peaks that can be distinguished from potential impurities.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is useful for confirming the functional groups present in the molecule. The spectrum of purified FABr should be compared to a reference spectrum to ensure the absence of impurity-related peaks.

-

-

X-ray Diffraction (XRD):

-

XRD can be used to confirm the crystalline structure of the purified this compound. The diffraction pattern should match the known pattern for FABr and be free of peaks from crystalline impurities.

-

Logical Relationship Diagram

Caption: Logical relationship of the purification process.

Conclusion

Recrystallization is a highly effective and accessible method for the purification of this compound, a key component in perovskite-based technologies. The protocol described in this application note, utilizing an ethanol and diethyl ether solvent system, can consistently yield high-purity FABr suitable for demanding research and development applications. Proper characterization of the purified material is essential to ensure the quality and reproducibility of subsequent perovskite fabrication and device performance.

References

Application Notes and Protocols for Spin Coating Deposition of Formamidinium Bromide Perovskite Thin Films

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formamidinium-based perovskites, particularly formamidinium lead bromide (FAPbBr3), have garnered significant attention in the field of optoelectronics due to their excellent charge transport properties and enhanced thermal and environmental stability compared to their methylammonium (B1206745) counterparts.[1][2] The deposition of high-quality, uniform thin films is crucial for the fabrication of efficient perovskite-based devices such as solar cells and light-emitting diodes (LEDs).[3] Spin coating is a widely utilized technique for depositing perovskite thin films in a laboratory setting due to its simplicity and ability to produce uniform films.[4]

This document provides detailed application notes and experimental protocols for the spin coating deposition of formamidinium bromide (FABr) perovskite thin films. It includes precursor preparation, spin coating parameters, and post-deposition annealing treatments, supported by quantitative data and visual workflows.

Data Presentation: Summary of Experimental Parameters

The following tables summarize the quantitative data from various reported protocols for the deposition of this compound-based perovskite thin films.

Table 1: Precursor Solution Preparation

| Precursor Components | Molar Ratio | Solvent System (v:v) | Concentration | Stirring Conditions | Source |

| FABr, PbBr2 | 1:1 | DMF:DMSO (7:3) | 1 M | 60 °C for 2 hours | [4] |

| FABr, PbBr2 | 1:1 | DMF | 0.88 M | Not specified | [5] |

| FAI, MABr, PbI2, PbBr2 | 0.96:0.24:0.96:0.24 | DMSO:GBL (1:1) | (FAPbI3)0.8(MAPbBr3)0.2 | Not specified | [6] |

| FABr, PbBr2 | 1:1 | DMF | 0.1 M | Stirred until dissolved | [7] |

| FAI, CsI, PbI2, PbBr2 | Varies | DMF:DMSO (4:1) | 1 M | Stirred for 1 hour | [8] |

Note: FAI = Formamidinium Iodide, MABr = Methylammonium Bromide, GBL = γ-butyrolactone, DMF = N,N-dimethylformamide, DMSO = Dimethyl sulfoxide (B87167).

Table 2: Spin Coating and Annealing Parameters

| Substrate | Spin Coating Program | Anti-Solvent | Annealing Temperature (°C) | Annealing Time (min) | Source |

| FTO Glass | 4000 rpm for 60 s | Chlorobenzene (B131634) (at 40 s) | 120 | 30 | [4] |

| Not specified | 2000 rpm | Not specified | 100 | 5 | [5] |

| PEDOT:PSS/ITO | 1000 rpm for 10 s, then 5000 rpm for 20 s | Toluene (B28343) (50 µL) | 100 | 10 | [6] |

| Not specified | Not specified | Chlorobenzene | 120 | 30 | [8] |

| FTO Glass | 1000 rpm for 20 s | Not specified | 40 and 100 | 3 and 5 | [9] |

Experimental Protocols

This section outlines a detailed methodology for the spin coating deposition of this compound perovskite thin films, synthesized from the reviewed literature.

1. Substrate Preparation

Proper substrate cleaning is critical to ensure the formation of a uniform and high-quality perovskite film.

-

Materials: Fluorine-doped tin oxide (FTO)-coated glass substrates, deionized water, acetone, isopropanol (B130326).

-

Procedure:

2. This compound (FABr) Synthesis (Optional)

For researchers who wish to synthesize their own FABr.

-

Materials: Formamidinium acetate (B1210297), hydrobromic acid (48%).

-

Procedure:

-

Slowly mix formamidinium acetate powder with hydrobromic acid in a 1:1 molar ratio in a round-bottom flask.[4]

-

Stir the mixture at 0 °C for 2 hours under a nitrogen atmosphere.[4]

-

Evaporate the solvent using a rotary evaporator.[4]

-

Wash the resulting white powder with diethyl ether and recrystallize from ethanol (B145695) to obtain white, needle-like crystals.[5]

-

Dry the synthesized FABr in a vacuum oven overnight before use.[5]

-

3. Perovskite Precursor Solution Preparation

-

Materials: this compound (FABr), Lead (II) bromide (PbBr2), N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Inside a nitrogen-filled glovebox, dissolve FABr and PbBr2 in a 1:1 molar ratio in a solvent mixture of DMF and DMSO (e.g., 7:3 volume ratio).[4] A typical concentration is 1 M.[4]

-

Stir the solution on a hotplate at approximately 60 °C for at least 2 hours until the precursors are fully dissolved, resulting in a clear solution.[4]

-

Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

-

4. Spin Coating Deposition

-

Procedure:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Dispense the perovskite precursor solution onto the center of the substrate.

-

Initiate the spin coating program. A representative program is a single step of 4000 rpm for 60 seconds.[4]

-

(Optional but recommended) During the spin coating process, typically towards the end (e.g., at 40 seconds), dispense an anti-solvent such as chlorobenzene or toluene onto the spinning substrate.[4][6] This helps to induce rapid and uniform crystallization.

-

Allow the substrate to continue spinning for the remainder of the program to evaporate the residual solvent.

-

5. Post-Deposition Annealing

Annealing is a crucial step to promote crystal growth and remove any remaining solvent.

-

Procedure:

-

Immediately transfer the coated substrates onto a preheated hotplate inside the glovebox.

-

Anneal the films at a specific temperature and duration. A common condition is 120 °C for 30 minutes.[4] The optimal annealing temperature and time can vary depending on the specific perovskite composition and desired film properties.[10]

-

Mandatory Visualization

Caption: Experimental workflow for spin coating deposition of FABr perovskite thin films.

Caption: Key parameters influencing perovskite thin film properties.

References

- 1. mdpi.com [mdpi.com]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. "Synergistic effect of the anti-solvent bath method and improved anneal" by Geoffrey Ryan Adams, Vincent Obiozo Eze et al. [digitalcommons.memphis.edu]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. matec-conferences.org [matec-conferences.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Thermal Evaporation of Formamidinium Bromide Layers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the deposition of formamidinium bromide (FABr) thin films using the thermal evaporation technique. The protocols and data presented herein are compiled to assist researchers in fabricating high-quality FABr layers for applications in perovskite solar cells, optoelectronics, and other advanced material systems.

Introduction